

Long-Term Administration of NMD670 in Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

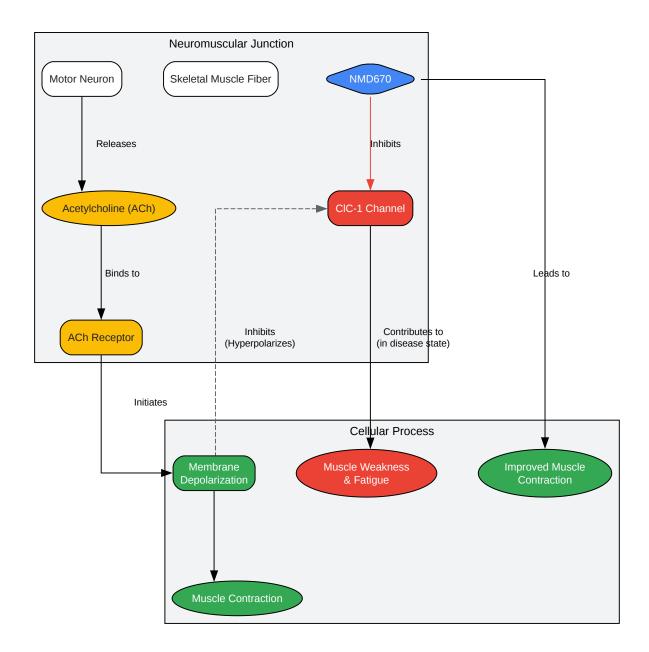
These application notes provide a summary of the available preclinical data on the long-term administration of **NMD670** in various animal models of neuromuscular diseases. The included protocols are based on publicly available information from press releases, conference abstracts, and scientific publications. Due to limitations in accessing full-text articles, some specific details of the experimental protocols may be inferred from standard practices in the field and should be adapted as necessary.

Mechanism of Action

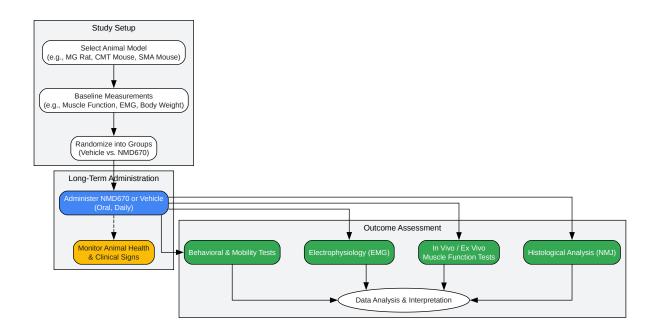
NMD670 is a first-in-class small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1] In neuromuscular diseases such as Myasthenia Gravis (MG), Charcot-Marie-Tooth (CMT) disease, and Spinal Muscular Atrophy (SMA), the transmission of electrical signals from nerves to muscles is impaired, leading to muscle weakness and fatigue.[1][2] The CIC-1 channel plays a role in regulating the excitability of muscle fibers. By inhibiting CIC-1, **NMD670** enhances the muscle's responsiveness to nerve signals, thereby improving neuromuscular transmission and restoring muscle function.[1]

Signaling Pathway of NMD670









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References



- 1. NMD Pharma to present compelling preclinical data highlighting the potential of CIC-1 ion channel inhibition to improve disease symptoms and progression in MuSK myasthenia gravis
 — NMD Pharma [nmdpharma.com]
- 2. sma-europe.eu [sma-europe.eu]
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